molecular formula C14H18ClFN2O B5416926 1-(2-chloro-4-fluorobenzoyl)-4-propylpiperazine

1-(2-chloro-4-fluorobenzoyl)-4-propylpiperazine

Cat. No. B5416926
M. Wt: 284.75 g/mol
InChI Key: FBIURFAHTBOEMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chloro-4-fluorobenzoyl)-4-propylpiperazine, also known as CFPP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CFPP belongs to the class of piperazine derivatives and has been found to exhibit a range of biological activities, including antipsychotic, anxiolytic, and antidepressant effects.

Mechanism of Action

The exact mechanism of action of 1-(2-chloro-4-fluorobenzoyl)-4-propylpiperazine is not fully understood. However, it has been proposed that this compound acts as a dopamine receptor antagonist, which may contribute to its antipsychotic effects. This compound has also been found to modulate the activity of various neurotransmitters, including serotonin and norepinephrine, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to increase the levels of various neurotransmitters, including dopamine, serotonin, and norepinephrine, in the brain. This compound has also been found to modulate the activity of various signaling pathways, including the cAMP/PKA pathway, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

1-(2-chloro-4-fluorobenzoyl)-4-propylpiperazine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its chemical properties are well characterized. This compound has also been extensively studied, and its potential therapeutic applications have been validated through various animal models. However, this compound also has some limitations for lab experiments. It has poor solubility in water, which may limit its use in certain assays. Furthermore, the exact mechanism of action of this compound is not fully understood, which may limit its potential applications.

Future Directions

There are several future directions for research on 1-(2-chloro-4-fluorobenzoyl)-4-propylpiperazine. One potential area of research is the development of more efficient synthesis methods for this compound, which may improve its scalability and reduce its cost. Another area of research is the identification of the exact mechanism of action of this compound, which may provide insights into its potential therapeutic applications. Furthermore, future studies may investigate the potential use of this compound in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis.

Synthesis Methods

1-(2-chloro-4-fluorobenzoyl)-4-propylpiperazine can be synthesized through a multi-step process that involves the reaction of 2-chloro-4-fluorobenzoyl chloride with propylpiperazine in the presence of a base. The resulting product is then purified through column chromatography to obtain a pure form of this compound. This synthesis method has been validated through various studies, and the purity and yield of the final product have been found to be satisfactory.

Scientific Research Applications

1-(2-chloro-4-fluorobenzoyl)-4-propylpiperazine has been extensively studied for its potential therapeutic applications. It has been found to exhibit antipsychotic, anxiolytic, and antidepressant effects in animal models. This compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Furthermore, this compound has been found to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.

properties

IUPAC Name

(2-chloro-4-fluorophenyl)-(4-propylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClFN2O/c1-2-5-17-6-8-18(9-7-17)14(19)12-4-3-11(16)10-13(12)15/h3-4,10H,2,5-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBIURFAHTBOEMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(CC1)C(=O)C2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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